molecular formula C21H21FN2O4 B11598968 (4Z)-4-[3-ethoxy-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione

(4Z)-4-[3-ethoxy-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione

Cat. No.: B11598968
M. Wt: 384.4 g/mol
InChI Key: UDJJUDPRVMLUAA-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-{[3-ETHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-1-(4-FLUOROPHENYL)PYRAZOLIDINE-3,5-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a propan-2-yloxy group, and a fluorophenyl group attached to a pyrazolidine-3,5-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[3-ETHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-1-(4-FLUOROPHENYL)PYRAZOLIDINE-3,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolidine-3,5-dione core, followed by the introduction of the ethoxy, propan-2-yloxy, and fluorophenyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and high efficiency. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[3-ETHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-1-(4-FLUOROPHENYL)PYRAZOLIDINE-3,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4Z)-4-{[3-ETHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-1-(4-FLUOROPHENYL)PYRAZOLIDINE-3,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-4-{[3-ETHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-1-(4-FLUOROPHENYL)PYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-{[3-ETHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-1-(4-FLUOROPHENYL)PYRAZOLIDINE-3,5-DIONE is unique due to its specific combination of functional groups and its potential applications in various fields. Unlike simpler compounds such as dichloroaniline or Ringer’s lactate solution, this compound offers a more complex structure that can be tailored for specific research and industrial purposes.

Properties

Molecular Formula

C21H21FN2O4

Molecular Weight

384.4 g/mol

IUPAC Name

(4Z)-4-[(3-ethoxy-4-propan-2-yloxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C21H21FN2O4/c1-4-27-19-12-14(5-10-18(19)28-13(2)3)11-17-20(25)23-24(21(17)26)16-8-6-15(22)7-9-16/h5-13H,4H2,1-3H3,(H,23,25)/b17-11-

InChI Key

UDJJUDPRVMLUAA-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F)OC(C)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.